molecular formula C19H22N2O3S2 B2724530 4-cyano-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 2034256-13-6

4-cyano-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No. B2724530
CAS RN: 2034256-13-6
M. Wt: 390.52
InChI Key: KQDHUSFEQQLQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which is a part of the compound, can be achieved through various methods. One of the common methods is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a cyclopentyl group, and a benzenesulfonamide group. The thiophene ring is a five-membered ring with one sulfur atom . The cyclopentyl group is a cyclic hydrocarbon with a five-membered ring . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group.


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the reactivity of its constituent groups. For instance, the thiophene ring can participate in various reactions due to the presence of the sulfur atom . The cyano group can also undergo various reactions, such as the cyanoacetylation of amines .

Scientific Research Applications

Synthesis and Bioactivity Studies

Studies on benzenesulfonamide derivatives have shown significant advancements in the synthesis and evaluation of their bioactivities, particularly as enzyme inhibitors and potential anticancer agents. For instance, the synthesis of new sulfonamides with cytotoxic activities and inhibition potentials against carbonic anhydrase (CA) isoforms has been explored. These compounds demonstrate promising anticancer properties due to their cytotoxic activities and tumor specificity, highlighting their potential for further anti-tumor activity studies (Gul et al., 2016).

Carbonic Anhydrase Inhibition

Another significant area of research involves the inhibition of carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological processes. Various benzenesulfonamide derivatives have been synthesized and tested for their inhibitory effects on human CA isoenzymes, showing potent inhibitory activities. This research points to the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and possibly cancer (Gul et al., 2016).

Photodynamic Therapy for Cancer

Some derivatives have been identified for their photophysical properties, making them suitable as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds indicate their potential as Type II photosensitizers, offering a promising approach to cancer therapy (Pişkin et al., 2020).

Antimicrobial and Antitumor Activities

Further research has explored the antimicrobial and antitumor activities of benzenesulfonamide derivatives. The synthesis of novel compounds with significant in vitro antitumor activity underscores the therapeutic potential of these derivatives as anticancer agents. Such studies contribute to the development of new drugs with improved efficacy against various cancer types (Alqasoumi et al., 2010).

Safety and Hazards

This compound is not intended for human or veterinary use and is available for research purposes only. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound .

properties

IUPAC Name

4-cyano-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-14(22)17-8-9-18(25-17)19(10-2-3-11-19)13-21-26(23,24)16-6-4-15(12-20)5-7-16/h4-9,14,21-22H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDHUSFEQQLQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.